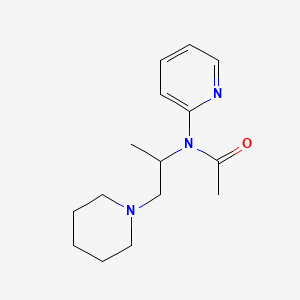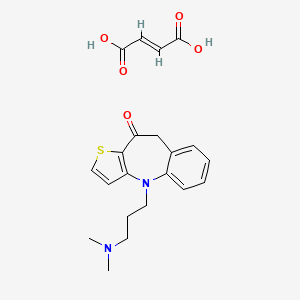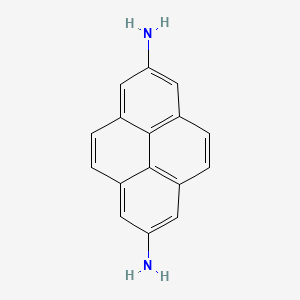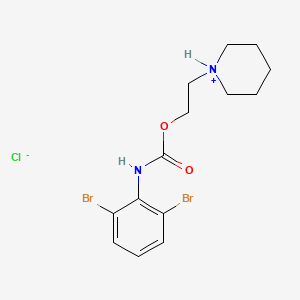
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride is a chemical compound with the molecular formula C14H19Br2ClN2O2 and a molecular weight of 442.62 g/mol It is a derivative of carbanilic acid and contains a piperidine moiety, which is a six-membered heterocycle with one nitrogen atom
Preparation Methods
The synthesis of 2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride typically involves the reaction of 2,6-dibromocarbanilic acid with 2-piperidinoethanol in the presence of hydrochloric acid . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine moiety can interact with various biological molecules, potentially modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride can be compared with other similar compounds, such as:
2,6-Dibromocarbanilic acid 2-piperidinoethyl ester: This compound is similar in structure but lacks the hydrochloride component.
2-Piperidinoethyl 2,6-dibromobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
20229-07-6 |
|---|---|
Molecular Formula |
C14H19Br2ClN2O2 |
Molecular Weight |
442.57 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(2,6-dibromophenyl)carbamate;chloride |
InChI |
InChI=1S/C14H18Br2N2O2.ClH/c15-11-5-4-6-12(16)13(11)17-14(19)20-10-9-18-7-2-1-3-8-18;/h4-6H,1-3,7-10H2,(H,17,19);1H |
InChI Key |
GOLLOENUSIVWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCOC(=O)NC2=C(C=CC=C2Br)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


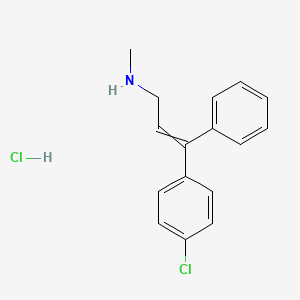
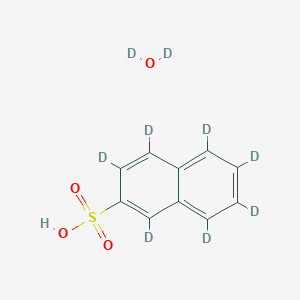
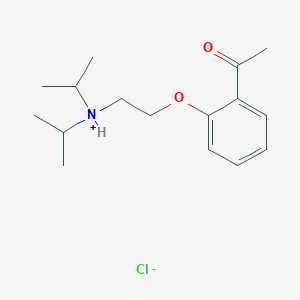
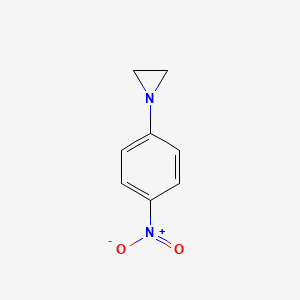


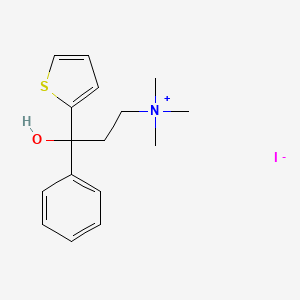

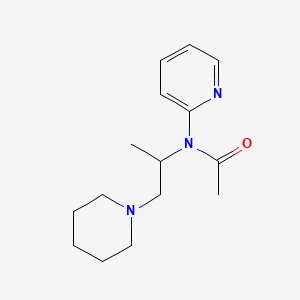
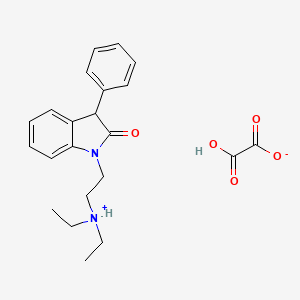
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
